2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methylcyclopropyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to yield the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds like 1-methylcyclopropene and 2-methylcyclopropyl derivatives share structural similarities.
Pyrimidine derivatives: Other pyrimidine-based compounds with different substituents can exhibit similar chemical behavior.
Uniqueness
2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to the presence of both a cyclopropyl group and a carboxylic acid group on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other related compounds.
Biological Activity
2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS No. 1538440-19-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of xanthine oxidase (XO). This enzyme plays a crucial role in purine metabolism and is a target for treating conditions such as hyperuricemia and gout. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects.
- Molecular Formula : C9H10N2O3
- Molecular Weight : 194.19 g/mol
- CAS Number : 1538440-19-5
Synthesis and Structure-Activity Relationship
The synthesis of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine derivatives has been explored to evaluate their biological efficacy. The structure is characterized by a pyrimidine ring with a carbonyl group at position 6 and a carboxylic acid at position 4. Variations in substituents at these positions have been shown to significantly influence the inhibitory potency against XO.
Table 1: Structure-Activity Relationship of Pyrimidine Derivatives
Compound | IC50 (μM) | Description |
---|---|---|
Compound 10c | 0.0181 | Most potent XO inhibitor |
Compound 10e | 0.0240 | Comparable to febuxostat |
Compound 9c | 0.5677 | Lower potency |
The above data indicates that modifications to the pyrimidine structure can enhance or reduce inhibitory activity against XO, with specific groups being critical for maintaining efficacy.
Biological Evaluation
Recent studies have demonstrated the biological activity of this compound through various assays:
- Xanthine Oxidase Inhibition : The compound exhibits potent inhibition of XO, with IC50 values indicating strong potential as a therapeutic agent for hyperuricemia. The most effective derivatives showed IC50 values comparable to established drugs like febuxostat .
- In vitro Studies : In vitro assays have revealed that certain derivatives significantly reduce uric acid levels in serum when tested in animal models induced with hyperuricemia. For instance, compound 10c showed a notable reduction in serum uric acid levels at a dosage of 5 mg/kg .
- Toxicity Studies : Acute oral toxicity studies indicate that high doses (2000 mg/kg) do not result in significant adverse effects, suggesting a favorable safety profile for further development .
Case Studies
Several studies have focused on the therapeutic implications of this compound:
- Study on Hyperuricemia : A potassium oxonate-induced hyperuricemia model was utilized to evaluate the hypouricemic effect of compound 10c. Results demonstrated significant efficacy in lowering serum uric acid levels, supporting its potential use in clinical settings .
- Anticancer Activity : Other derivatives from the same family have been investigated for anticancer properties against cell lines such as MCF-7, indicating a broader spectrum of biological activity beyond XO inhibition .
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-9(2-3-9)8-10-5(7(13)14)4-6(12)11-8/h4H,2-3H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
BCGUBFMYYDUCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.